molecular formula C14H24O3 B12668671 Ethyl 2-(2-methyl-1-oxopropyl)cyclohexaneacetate CAS No. 84812-66-8

Ethyl 2-(2-methyl-1-oxopropyl)cyclohexaneacetate

Cat. No.: B12668671
CAS No.: 84812-66-8
M. Wt: 240.34 g/mol
InChI Key: UOHCVAKXGKIYPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of 4-Nonylphenol involves large-scale alkylation processes using phenol and branched nonenes. The reaction is carried out in reactors designed to handle high temperatures and pressures, ensuring efficient production of the compound. The product is then purified through distillation and other separation techniques to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.

    Substitution: The hydroxyl group in 4-Nonylphenol can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Nonylphenol Ethoxylates: Formed through the oxidation of 4-Nonylphenol.

    Various Derivatives: Formed through substitution reactions, depending on the reagents used.

Scientific Research Applications

4-Nonylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive genes. This can lead to various biological effects, including disruption of endocrine function in both humans and wildlife .

Comparison with Similar Compounds

Similar Compounds

    Octylphenol: Another alkylphenol with similar endocrine-disrupting properties.

    Bisphenol A: A well-known endocrine disruptor used in the production of plastics.

Uniqueness

4-Nonylphenol is unique due to its branched structure, which influences its chemical properties and biological activity. Its widespread use in industrial applications and its persistence in the environment make it a compound of significant concern .

Properties

CAS No.

84812-66-8

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

ethyl 2-[2-(2-methylpropanoyl)cyclohexyl]acetate

InChI

InChI=1S/C14H24O3/c1-4-17-13(15)9-11-7-5-6-8-12(11)14(16)10(2)3/h10-12H,4-9H2,1-3H3

InChI Key

UOHCVAKXGKIYPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCCC1C(=O)C(C)C

Origin of Product

United States

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